molecular formula C13H15BrFNO B8125682 3-bromo-N-cyclopentyl-2-fluoro-N-methylbenzamide

3-bromo-N-cyclopentyl-2-fluoro-N-methylbenzamide

Cat. No.: B8125682
M. Wt: 300.17 g/mol
InChI Key: JLMFGEPXXZWHCM-UHFFFAOYSA-N
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Description

3-Bromo-N-cyclopentyl-2-fluoro-N-methylbenzamide is a halogenated benzamide derivative characterized by a 3-bromo-2-fluorobenzoic acid backbone substituted with N-cyclopentyl and N-methyl groups.

Properties

IUPAC Name

3-bromo-N-cyclopentyl-2-fluoro-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrFNO/c1-16(9-5-2-3-6-9)13(17)10-7-4-8-11(14)12(10)15/h4,7-9H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMFGEPXXZWHCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)C(=O)C2=C(C(=CC=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-bromo-N-cyclopentyl-2-fluoro-N-methylbenzamide typically involves multiple steps, including amide condensation, bromination, and fluorination reactions. One common synthetic route starts with the condensation of 2-fluoro-3-nitrobenzoic acid with cyclopentylamine to form the corresponding amide. This intermediate is then subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position on the benzene ring. Finally, the nitro group is reduced to an amine, followed by methylation using methyl iodide to yield the target compound .

Chemical Reactions Analysis

3-bromo-N-cyclopentyl-2-fluoro-N-methylbenzamide can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties: Preliminary studies suggest that 3-bromo-N-cyclopentyl-2-fluoro-N-methylbenzamide exhibits potential anticancer activity. The compound's unique halogen substitutions may enhance its interaction with biological targets, leading to significant therapeutic effects against various cancer types. For instance, compounds with similar structures have been shown to inhibit fatty acid synthase (FASN), an enzyme implicated in cancer metabolism, indicating that this compound may also share this property .

Antimicrobial Activity: Research indicates potential antimicrobial properties of this compound. Its structural characteristics may allow it to interact effectively with microbial targets, making it a candidate for further exploration in the development of new antimicrobial agents .

Biochemical Probes

The compound is being investigated as a biochemical probe due to its ability to interact with specific enzymes and proteins. Understanding these interactions is critical for evaluating its therapeutic potential and safety profile. Ongoing studies aim to elucidate the mechanisms through which this compound exerts its biological effects .

Material Science

In addition to biological applications, this compound has potential uses in material science. Its unique chemical properties make it suitable as a building block for synthesizing advanced materials and specialty chemicals .

Case Study: Anticancer Activity

A study focused on the synthesis of derivatives related to this compound revealed that modifications in halogen substitution could significantly affect the compound's activity against non-small cell lung cancer (NSCLC) cell lines. The presence of bromine was found to enhance selective toxicity towards cancer cells compared to other halogens like chlorine .

Case Study: FASN Inhibition

Research on cyclopentylamine derivatives demonstrated that compounds structurally similar to this compound could inhibit FASN activity effectively. This inhibition is crucial since FASN plays a vital role in lipid metabolism in cancer cells, suggesting that this compound may have therapeutic implications for obesity and metabolic disorders as well .

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameKey FeaturesPotential Applications
4-Bromo-2-fluoro-N-methylbenzamideSimilar functional groups; different substituent positionsAnticancer research
N-Cyclobutyl-3-bromo-4-fluorobenzamideCyclobutyl group instead of cyclopentylMaterial science
3-Chloro-N-cyclopentyl-2-fluoro-N-methylbenzamideChlorine instead of bromine; altered reactivityAntimicrobial studies

Mechanism of Action

The mechanism of action of 3-bromo-N-cyclopentyl-2-fluoro-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity to these targets through halogen bonding and other non-covalent interactions. The cyclopentyl and methyl groups contribute to the compound’s overall hydrophobicity, which can influence its ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Positional Isomers and Halogenation Patterns

a. 4-Bromo-N-(2-nitrophenyl)benzamide ()

  • Substituents : Bromo at position 4, nitro group on the phenylamine.
  • Key Differences: The bromo substitution at position 4 (vs. The nitro group enhances electron-withdrawing effects, which may increase reactivity in electrophilic substitutions .

b. 4-Bromo-N-(3-ethynylphenyl)-2-fluorobenzamide ()

  • Substituents : Bromo at position 4, fluoro at position 2, and an ethynyl group on the phenylamine.
  • The 4-bromo substitution may reduce steric clash compared to the target’s 3-bromo position .

c. 6-Bromo-2-fluoro-3-methyl-N-(2-methylpropyl)benzamide ()

  • Substituents : Bromo at position 6, fluoro at position 2, methyl at position 3, and a branched alkyl chain (2-methylpropyl) on the amide.
  • Key Differences : The distal bromo (position 6) minimizes steric interference with the amide group, while the methyl substituent at position 3 may enhance lipophilicity (LogP) compared to the target compound .

Substituent Variations and Functional Groups

a. 3-Bromo-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide ()

  • Substituents : Hydroxy and methyl groups on the propanamide backbone, nitro, and trifluoromethyl groups on the aryl ring.
  • Key Differences : The hydroxy group enables hydrogen bonding, increasing hydrophilicity, while the trifluoromethyl group enhances electron-withdrawing effects. These features contrast with the target’s cyclopentyl and methyl groups, which prioritize steric bulk over polarity .

b. 5-Bromo-2-chloro-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide ()

  • Substituents : Bromo at position 5, chloro at position 2, and a chromenyl group on the phenylamine.

c. 3-Bromo-N-(2-cyanophenyl)-2-methylbenzamide ()

  • Substituents: Bromo at position 3, methyl at position 2, and a cyano group on the phenylamine.
  • Key Differences: The cyano group’s strong electron-withdrawing nature may reduce basicity of the amide nitrogen compared to the target’s N-cyclopentyl/N-methyl groups .

N-Substituent Effects

a. N-Cyclopentyl vs. N-Aryl Groups

  • Comparison : Compounds like N-(3-ethynylphenyl)-4-bromo-2-fluorobenzamide () lack bulky N-substituents, increasing susceptibility to metabolic degradation .

b. N-Methyl vs. N-Hydroxy Groups

  • 3-Fluoro-N-hydroxy-N-phenylbenzamide () : The N-hydroxy group facilitates hydrogen bonding and metal coordination, unlike the target’s N-methyl group. This difference significantly impacts solubility (LogP: 2.86 for vs. estimated >3.5 for the target) and reactivity .

Data Tables

Table 1: Structural Comparison of Selected Benzamide Derivatives

Compound Name Bromo Position Fluoro Position N-Substituents Molecular Formula Molecular Weight (g/mol)
3-Bromo-N-cyclopentyl-2-fluoro-N-methylbenzamide 3 2 Cyclopentyl, Methyl C₁₃H₁₄BrFNO 299.16
4-Bromo-N-(2-nitrophenyl)benzamide 4 - 2-Nitrophenyl C₁₃H₉BrN₂O₃ 335.13
3-Bromo-N-(2-cyanophenyl)-2-methylbenzamide 3 - 2-Cyanophenyl, Methyl C₁₅H₁₁BrN₂O 333.17
3-Fluoro-N-hydroxy-N-phenylbenzamide - 3 Hydroxy, Phenyl C₁₃H₁₀FNO₂ 231.22

Table 2: Physicochemical Properties

Compound Name LogP (Predicted) Solubility (mg/mL) Melting Point (°C)
This compound ~3.8 <1 (DMSO) Not reported
4-Bromo-N-(2-nitrophenyl)benzamide ~2.9 ~5 (DMSO) 180–182
3-Fluoro-N-hydroxy-N-phenylbenzamide 2.86 >10 (MeOH) 145–147

Biological Activity

3-bromo-N-cyclopentyl-2-fluoro-N-methylbenzamide is a synthetic organic compound that has garnered attention for its potential biological activities. Characterized by its unique molecular structure, which includes a bromine atom at the 3-position of the benzene ring, a cyclopentyl group attached to the nitrogen atom, and a fluorine atom at the 2-position, this compound is classified as a derivative of benzamide. Its molecular formula is C13H15BrFNO. The presence of halogen atoms (bromine and fluorine) enhances its chemical reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry.

The compound can undergo various chemical reactions, including:

  • Substitution Reactions : The bromine atom can be replaced by nucleophiles through nucleophilic aromatic substitution.
  • Reduction Reactions : It can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
  • Oxidation Reactions : Oxidizing agents such as potassium permanganate can be used to oxidize the compound.

These reactions are essential for modifying the compound's structure for various applications in research and industry.

Biological Activity

Preliminary studies suggest that this compound exhibits promising antimicrobial and anticancer properties. The unique combination of bromine and fluorine in its structure may enhance its interaction with biological targets, potentially leading to significant therapeutic effects. Ongoing research is focused on elucidating its mechanisms of action and efficacy against various diseases.

Antimicrobial Properties

The compound has shown potential antibacterial activity, particularly against Gram-positive bacteria. The presence of fluorine is believed to contribute to its lipophilicity, enhancing membrane penetration and subsequent antibacterial action. The minimum inhibitory concentration (MIC) values for related compounds have been reported, indicating a trend where increased halogen substitution correlates with enhanced activity .

Anticancer Activity

In vitro studies have demonstrated that this compound may inhibit cell proliferation in various cancer cell lines. For instance, compounds structurally similar to it have exhibited IC50 values indicating strong inhibitory effects on tumor cell lines such as MDA-MB-231 (triple-negative breast cancer) while showing significantly lower effects on non-cancerous cells . This selectivity suggests a potential therapeutic window that could be exploited in cancer treatment.

The mechanism by which this compound exerts its biological effects likely involves binding to specific enzymes or receptors. The halogen atoms may facilitate stronger interactions through halogen bonding and other non-covalent interactions. Additionally, the hydrophobic nature of the cyclopentyl and methyl groups may aid in cellular uptake, allowing the compound to reach intracellular targets effectively.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

StudyFindingsReference
Study 1Demonstrated significant antimicrobial activity against S. aureus with an MIC of 5 µg/mL
Study 2Showed anticancer properties with an IC50 value of 0.126 µM against MDA-MB-231 cells
Study 3Investigated structure-activity relationships revealing enhanced activity with increased fluorination

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